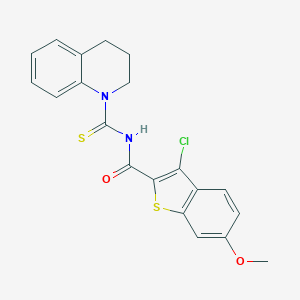
N-(2-methylphenyl)-4-(1H-pyrazol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylphenyl)-4-(1H-pyrazol-1-yl)benzamide, also known as MPBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-(2-methylphenyl)-4-(1H-pyrazol-1-yl)benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation, apoptosis, and inflammation. This compound has been found to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival, and the NF-κB pathway, which is involved in inflammation. This compound has also been found to induce the activation of caspases, which are enzymes involved in apoptosis.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, depending on the context of its use. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis, while in neuroprotection studies, this compound has been shown to protect neurons from oxidative stress and reduce neuroinflammation. In anti-inflammatory therapy, this compound has been found to inhibit the production of pro-inflammatory cytokines, reducing inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methylphenyl)-4-(1H-pyrazol-1-yl)benzamide has several advantages for lab experiments, including its stability, low toxicity, and ease of synthesis. However, its low solubility in water can make it challenging to work with in some experiments, and its mechanism of action is not fully understood, which can make it difficult to interpret results.
Zukünftige Richtungen
There are several future directions for research on N-(2-methylphenyl)-4-(1H-pyrazol-1-yl)benzamide. One area of interest is the development of this compound-based anticancer drugs, which could potentially offer a new approach to cancer treatment. Another area of interest is the use of this compound in neuroprotection, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in anti-inflammatory therapy.
Synthesemethoden
N-(2-methylphenyl)-4-(1H-pyrazol-1-yl)benzamide can be synthesized through a two-step process involving the reaction of 2-methylbenzoyl chloride with 1H-pyrazole to form 2-methyl-N-(1H-pyrazol-1-yl)benzamide, followed by the reaction of the intermediate product with sodium hydride and 2-methylphenylboronic acid to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(2-methylphenyl)-4-(1H-pyrazol-1-yl)benzamide has been studied for its potential therapeutic applications in various fields, including cancer treatment, neuroprotection, and anti-inflammatory therapy. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of anticancer drugs. In neuroprotection studies, this compound has been shown to protect neurons from oxidative stress and reduce neuroinflammation, suggesting its potential use in the treatment of neurodegenerative diseases. In anti-inflammatory therapy, this compound has been found to inhibit the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory disorders.
Eigenschaften
Molekularformel |
C17H15N3O |
|---|---|
Molekulargewicht |
277.32 g/mol |
IUPAC-Name |
N-(2-methylphenyl)-4-pyrazol-1-ylbenzamide |
InChI |
InChI=1S/C17H15N3O/c1-13-5-2-3-6-16(13)19-17(21)14-7-9-15(10-8-14)20-12-4-11-18-20/h2-12H,1H3,(H,19,21) |
InChI-Schlüssel |
ZYURRRCHUSORAY-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N3C=CC=N3 |
Kanonische SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N3C=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(2,4-dimethylphenoxy)acetamide]](/img/structure/B250148.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B250150.png)
![N-{4-[(ethylanilino)sulfonyl]phenyl}-2-(4-isopropylphenoxy)acetamide](/img/structure/B250153.png)
![2-(3,5-dimethylphenoxy)-N-(2-{[(3,5-dimethylphenoxy)acetyl]amino}ethyl)acetamide](/img/structure/B250158.png)
![1,4-Bis[(3,5-dimethylphenoxy)acetyl]piperazine](/img/structure/B250159.png)
![2-(3,5-dimethylphenoxy)-N-(2-{[(3,5-dimethylphenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B250160.png)
![2-(4-isopropylphenoxy)-N-(4-{[(4-isopropylphenoxy)acetyl]amino}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B250161.png)

![N-phenyl-2-{[(phenylacetyl)carbamothioyl]amino}benzamide](/img/structure/B250167.png)
![2-({[(4-methoxybenzoyl)amino]carbothioyl}amino)-N-phenylbenzamide](/img/structure/B250169.png)
![N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B250170.png)
![2,4-dichloro-N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}benzamide](/img/structure/B250171.png)
![3-bromo-4-tert-butyl-N-[(4-fluorophenyl)carbamothioyl]benzamide](/img/structure/B250172.png)

